![molecular formula C26H26N4O5 B2737803 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 902921-03-3](/img/no-structure.png)
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Structural Analysis:
- Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, a process that includes compounds structurally related to the query compound (Shiho Chikaoka et al., 2003).
- Gopal Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the query, and analyzed its structure and molecular docking as an anticancer drug (Gopal Sharma et al., 2018).
Antimicrobial Applications:
- A. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, structurally related to the query compound, as antimicrobial agents (A. Hossan et al., 2012).
Cancer Research and Antitumor Activities:
- Xiong Jing (2011) investigated derivatives of pyrimidin-1(2H)-yl acetamido compounds for their antitumor activities (Xiong Jing, 2011).
- M. M. Al-Sanea et al. (2020) conducted research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which are structurally related to the query compound, for their in vitro cytotoxic activity against cancer cell lines (M. M. Al-Sanea et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid with 3-methylphenylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid", "3-methylphenylamine", "acetic anhydride", "DMF", "triethylamine", "EDC", "HOBt", "DIPEA", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF. Add triethylamine (2.0 equiv) and stir for 10 minutes at room temperature.", "Step 2: Add 3-methylphenylamine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 4: Dissolve the resulting amide in DCM and add acetic anhydride (2.0 equiv) and DIPEA (2.0 equiv). Stir for 24 hours at room temperature.", "Step 5: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 7: Recrystallize the purified product from a suitable solvent to obtain the final compound." ] } | |
CAS番号 |
902921-03-3 |
分子式 |
C26H26N4O5 |
分子量 |
474.517 |
IUPAC名 |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) |
InChIキー |
YERHCGOGLLGYOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



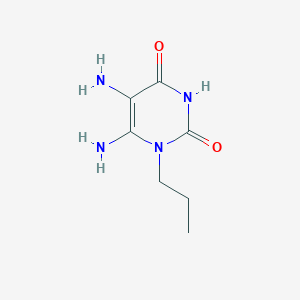
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)
![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
![2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2737725.png)
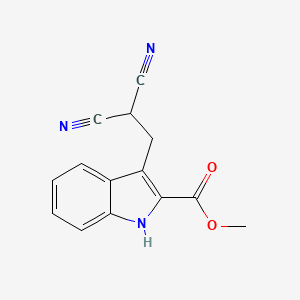
![3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737727.png)
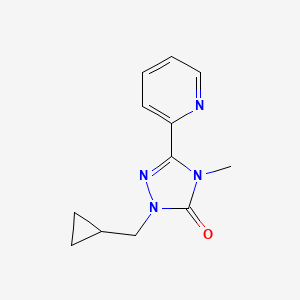
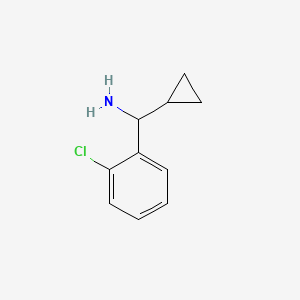
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)

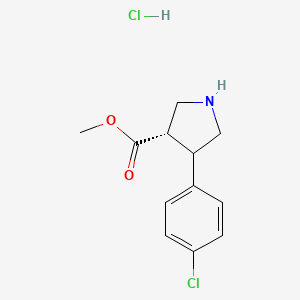

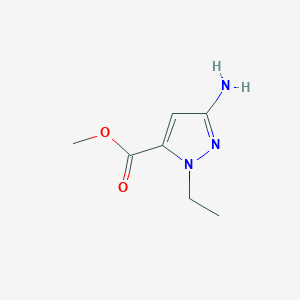
![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)